Chemical structure of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
Chemical structure of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
Technical Monograph: Structural Dynamics and Synthetic Utility of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
Molecular Architecture & Stereochemical Analysis
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid represents a specialized class of constrained
Structural Specifications
| Property | Specification |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 427.49 g/mol |
| Stereochemistry | cis-racemate (mixture of (3R,4S) and (3S,4R)) |
| Core Scaffold | Piperidine (Hexahydropyridine) |
| Protecting Group | Fmoc (Base-labile) |
| Solubility | Soluble in DMF, DMSO, DCM; insoluble in water |
Conformational Dynamics (The "cis" Factor)
The defining feature of this building block is the cis-relationship between the C3-carboxylic acid and the C4-phenyl group. In a standard piperidine chair conformation:
-
Trans-isomer (Thermodynamic): Substituents typically adopt a diequatorial (
) orientation to minimize 1,3-diaxial interactions. -
Cis-isomer (Kinetic/Constrained): Forces an axial-equatorial (
) relationship. This introduces specific steric strain that mimics the "kinked" bioactive conformation of many neuropeptides (e.g., Substance P, Opioids).
Diagram 1: Structural Connectivity & Stereochemistry
Caption: Connectivity map highlighting the Fmoc-protection at N1 and the critical cis-stereochemical relationship between C3 and C4.
Synthetic Routes & Process Chemistry
The synthesis of the cis-isomer is non-trivial because the trans-isomer is thermodynamically favored. The production of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid generally follows a Reduction-Protection strategy.
Core Scaffold Synthesis (The "Cis" Challenge)
The most robust route involves the partial reduction of pyridine precursors or the hydrogenation of tetrahydropyridines.
-
Precursor: Ethyl 4-phenylnicotinate.
-
Catalytic Hydrogenation: Using
or in acetic acid.-
Mechanism: Syn-addition of hydrogen across the double bonds favors the cis arrangement of the substituents.
-
-
Hydrolysis: Conversion of the ester to the free acid (DL-cis-4-phenylpiperidine-3-carboxylic acid).
Fmoc Protection Protocol
Once the cis-amino acid core is isolated, Fmoc protection is performed. Note: The core is a secondary amine, which is more nucleophilic than primary amines but also more sterically hindered.
Protocol: Fmoc-OSu Protection [1]
-
Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),
or , Dioxane/Water (1:1). -
Step 1: Dissolve 10 mmol of cis-DL-4-phenylpiperidine-3-carboxylic acid in 25 mL of 10%
. -
Step 2: Cool to 0°C. Add 25 mL Dioxane.
-
Step 3: Add 11 mmol (1.1 eq) of Fmoc-OSu dropwise over 30 mins.
-
Step 4: Stir at RT for 4-12 hours. Monitor by TLC (disappearance of free amine, ninhydrin test).
-
Step 5: Acidify with 1N HCl to pH 2-3 (Precipitation of product).
-
Step 6: Extract with Ethyl Acetate, wash with brine, dry over
.
Diagram 2: Synthetic Workflow
Caption: Step-wise synthetic pathway emphasizing the hydrogenation step that establishes the cis-stereochemistry.
Application in Solid Phase Peptide Synthesis (SPPS)
As a Senior Application Scientist, I must highlight that this molecule behaves differently than standard amino acids in SPPS due to the secondary amine and steric bulk.
Coupling Dynamics
-
Steric Hindrance: The secondary amine (piperidine N) is bulky. Standard coupling times (30-60 min) are often insufficient.
-
Activation: Use stronger coupling reagents like HATU or PyBOP rather than HBTU/DIC.
-
Racemization Risk: Low risk during coupling because it is a urethane-protected secondary amine, but prolonged activation can lead to epimerization at the C3 position.
Deprotection & The "Piperidine" Paradox
Fmoc removal is typically achieved using 20% piperidine in DMF.[2][3]
-
Paradox: The deprotection reagent (piperidine) is structurally homologous to the scaffold.
-
Implication: This does not cause side reactions with the scaffold itself, but one must ensure the cleavage product (dibenzofulvene) is fully washed away, as the secondary amine of the deprotected scaffold is highly nucleophilic and can re-attack the fulvene (though less likely than primary amines).
Self-Validating Protocol for SPPS Coupling:
-
Swell Resin: 2-Chlorotrityl or Rink Amide resin (DCM, 30 min).
-
Deprotect: 20% Piperidine/DMF (2 x 10 min). Wash DMF x 5.[1][2]
-
Coupling:
-
3 eq Fmoc-cis-DL-4-phenylpiperidine-3-COOH.
-
2.9 eq HATU.
-
6 eq DIPEA.
-
Time: Double couple (2 x 2 hours) to ensure reaction of the hindered secondary amine if coupling onto the resin. If coupling to the piperidine nitrogen (next AA), use highly activated symmetric anhydrides.
-
-
Test: Chloranil test (for secondary amines) rather than Kaiser test (primary amines).
Therapeutic Utility & Pharmacophore Mapping
This scaffold is not merely a linker; it is a pharmacophore element.
-
Opioid Receptors: The 4-phenylpiperidine moiety is the core of the fentanyl and pethidine class. The 3-carboxy group allows for the introduction of peptide chains that can probe the "address" domains of the Mu/Delta opioid receptors while the phenyl group anchors in the "message" domain.
-
Tachykinin Antagonists: Substance P (NK1 receptor) antagonists often utilize constrained phenyl-piperidines to mimic the turn conformation of the native peptide.
-
Conformational Restriction: By locking the backbone, this molecule reduces the entropic penalty of binding, potentially increasing affinity by orders of magnitude compared to linear phenylalanine-glycine analogs.
References
-
Santa Cruz Biotechnology. Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Product Data.
-
National Institute of Standards and Technology (NIST). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester (Stereochemical Data).
-
Journal of Medicinal Chemistry. Conformation-activity study of 4-phenylpiperidine analgesics. (Discussion of axial/equatorial phenyl preferences).
-
BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions. (Protocols for secondary amines).
-
AnaSpec. Fmoc-4-phenylpiperidine-4-carboxylic acid.[4] (Comparative structural data for phenylpiperidines).
